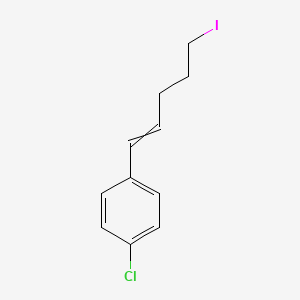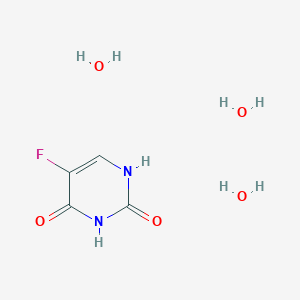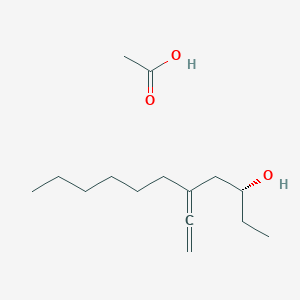
CID 71419831
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of CID 71419831 involves several synthetic routes and reaction conditions. One common method includes the synthesis of indanone derivatives, which involves multiple reaction steps, raw materials, and catalysts . Another method involves the preparation of 5-bromoindole derivatives through a series of reactions such as Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection .
Análisis De Reacciones Químicas
CID 71419831 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
CID 71419831 has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions and synthesis processes In biology, it is used in the study of cellular structures and genetic pathwaysIn industry, it is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of CID 71419831 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
CID 71419831 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other indanone derivatives and 5-bromoindole derivatives. These compounds share some chemical properties with this compound but may differ in their specific applications and effects .
Propiedades
Número CAS |
821782-67-6 |
|---|---|
Fórmula molecular |
C15H28O3 |
Peso molecular |
256.38 g/mol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-4-7-8-9-10-12(5-2)11-13(14)6-3;1-2(3)4/h13-14H,2,4,6-11H2,1,3H3;1H3,(H,3,4)/t13-;/m1./s1 |
Clave InChI |
FEECRJHQETZQPF-BTQNPOSSSA-N |
SMILES isomérico |
CCCCCCC(=C=C)C[C@@H](CC)O.CC(=O)O |
SMILES canónico |
CCCCCCC(=C=C)CC(CC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


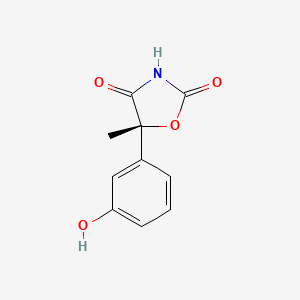

![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
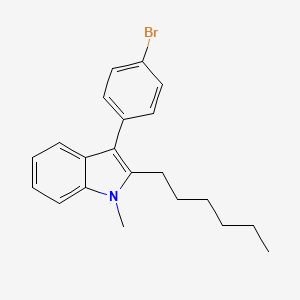


![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)

